molecular formula C16H18ClN B2576628 phenyl(2-phenylcyclopropyl)methanamine hydrochloride CAS No. 2243520-83-2

phenyl(2-phenylcyclopropyl)methanamine hydrochloride

Cat. No.: B2576628
CAS No.: 2243520-83-2
M. Wt: 259.78
InChI Key: BGMLLXDJZONYCX-UHFFFAOYSA-N
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Description

Phenyl(2-phenylcyclopropyl)methanamine hydrochloride is a chemical compound with the molecular formula C16H17N·HCl. It is a crystalline powder that is used in various scientific research applications. The compound is known for its unique structure, which includes a cyclopropyl ring fused with a phenyl group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl(2-phenylcyclopropyl)methanamine hydrochloride typically involves the following steps:

    Formation of the Cyclopropyl Ring: The initial step involves the formation of the cyclopropyl ring. This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene or carbenoid reagent.

    Attachment of the Phenyl Group: The next step is the attachment of the phenyl group to the cyclopropyl ring. This can be done through a Friedel-Crafts alkylation reaction, where the cyclopropyl ring is treated with a phenyl halide in the presence of a Lewis acid catalyst.

    Formation of the Methanamine Group: The final step involves the introduction of the methanamine group. This can be achieved through a reductive amination reaction, where the intermediate compound is treated with ammonia or an amine in the presence of a reducing agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Phenyl(2-phenylcyclopropyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one of the functional groups is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halides, acids, or bases can be used depending on the type of substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

Phenyl(2-phenylcyclopropyl)methanamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is used in the study of biological pathways and mechanisms

Biological Activity

Phenyl(2-phenylcyclopropyl)methanamine hydrochloride, a compound of significant interest in medicinal chemistry, has been studied for its biological activities, particularly its interactions with serotonin receptors. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique cyclopropyl structure that contributes to its biological activity. Its molecular formula is C17_{17}H20_{20}N·HCl, and it is characterized by the presence of a phenyl group attached to a cyclopropylmethanamine backbone. This structure allows for diverse interactions with biological targets.

This compound primarily acts as an agonist at serotonin receptors, particularly the 5-HT2C_2C receptor. The mechanism involves:

  • Agonistic Activity : The compound binds to the 5-HT2C_2C receptor, activating Gq signaling pathways while avoiding β-arrestin recruitment, which is significant for therapeutic applications in treating mood disorders and psychosis .
  • Selective Potency : Research indicates that certain derivatives exhibit high selectivity for the 5-HT2C_2C receptor over 5-HT2A_2A and 5-HT2B_2B receptors, which is crucial for minimizing side effects associated with broader receptor activation .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and its derivatives:

CompoundEC50 (nM)Selectivity (5-HT2C vs. 5-HT2A/2B)Biological Activity
N-methyl derivative (+)-15a23High (favoring Gq signaling)Potent agonist with antipsychotic potential
N-benzyl derivative (+)-1924Full selectivity over 5-HT2BSignificant antipsychotic-like activity
Parent compoundVariesModerateGeneral serotonergic activity

Case Studies and Research Findings

  • Antipsychotic Activity : A study evaluated the antipsychotic potential of various derivatives in an amphetamine-induced hyperactivity model. Compounds like (+)-19 demonstrated significant reductions in hyperactivity, indicating their potential as therapeutic agents for psychosis .
  • Functional Selectivity : Research highlighted the importance of functional selectivity at the 5-HT2C_2C receptor. The N-methylated compound (+)-15a was noted for its ability to activate Gq signaling without β-arrestin recruitment, suggesting a favorable profile for minimizing side effects associated with traditional antipsychotics .
  • Pharmacokinetic Properties : Studies have also focused on the pharmacokinetic profiles of these compounds, assessing their blood-brain barrier permeability and overall bioavailability. The calculated LogP values indicate promising CNS penetration capabilities, which are essential for central nervous system-targeted therapies .

Properties

IUPAC Name

phenyl-(2-phenylcyclopropyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N.ClH/c17-16(13-9-5-2-6-10-13)15-11-14(15)12-7-3-1-4-8-12;/h1-10,14-16H,11,17H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMLLXDJZONYCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(C2=CC=CC=C2)N)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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